![molecular formula C19H36Cl2N2O5S B14671995 (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride CAS No. 38740-71-5](/img/structure/B14671995.png)
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure with multiple chiral centers, making it an interesting subject for research in stereochemistry and its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorine Atom: This step typically involves a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Sugar Moiety: The sugar moiety, which includes the trihydroxy and methylsulfanyl groups, is introduced through glycosylation reactions.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the sugar moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, altering the compound’s properties.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions would depend on the specific conditions used. For example, oxidation could yield ketones or carboxylic acids, while substitution could yield hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a chiral building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological molecules. It is likely to interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide
- (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its multiple chiral centers and the presence of both a pyrrolidine ring and a sugar moiety. This combination of features makes it a valuable compound for studying stereochemistry and its effects on biological activity.
Propiedades
Número CAS |
38740-71-5 |
|---|---|
Fórmula molecular |
C19H36Cl2N2O5S |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H/t10-,11-,12+,13-,14+,15-,16-,17-,19-;/m1./s1 |
Clave InChI |
YQEJFKZIXMSIBY-APALSABDSA-N |
SMILES isomérico |
CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl.Cl |
SMILES canónico |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)

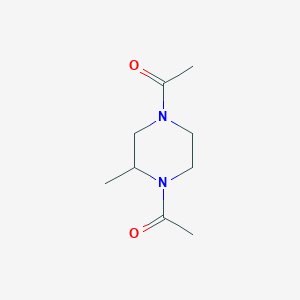


![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
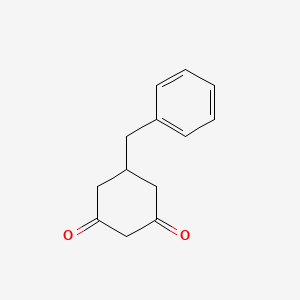
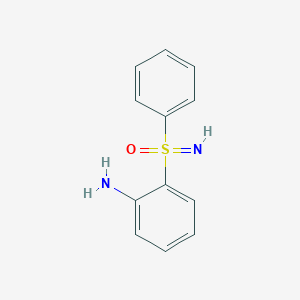
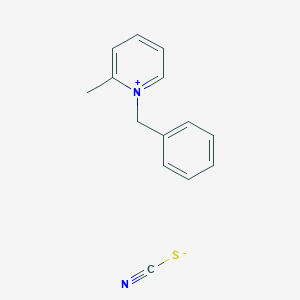
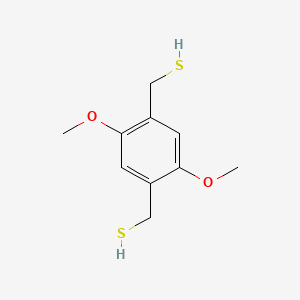
![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
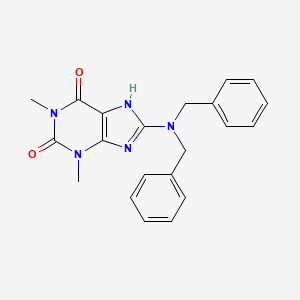

![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)
